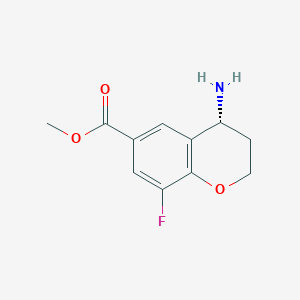
Methyl(r)-4-amino-8-fluorochromane-6-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl®-4-amino-8-fluorochromane-6-carboxylatehydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chromane ring system substituted with amino, fluorine, and carboxylate groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-4-amino-8-fluorochromane-6-carboxylatehydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent the degradation of sensitive intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl®-4-amino-8-fluorochromane-6-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Halogenation of the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl®-4-amino-8-fluorochromane-6-carboxylatehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methyl®-4-amino-8-fluorochromane-6-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Methyl®-4-amino-8-fluorochromane-6-carboxylatehydrochloride include other fluorinated chromane derivatives and amino-substituted chromanes .
Uniqueness
What sets Methyl®-4-amino-8-fluorochromane-6-carboxylatehydrochloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research endeavors.
Propiedades
Fórmula molecular |
C11H12FNO3 |
|---|---|
Peso molecular |
225.22 g/mol |
Nombre IUPAC |
methyl (4R)-4-amino-8-fluoro-3,4-dihydro-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C11H12FNO3/c1-15-11(14)6-4-7-9(13)2-3-16-10(7)8(12)5-6/h4-5,9H,2-3,13H2,1H3/t9-/m1/s1 |
Clave InChI |
GRXSHTASNNMYQZ-SECBINFHSA-N |
SMILES isomérico |
COC(=O)C1=CC2=C(C(=C1)F)OCC[C@H]2N |
SMILES canónico |
COC(=O)C1=CC2=C(C(=C1)F)OCCC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





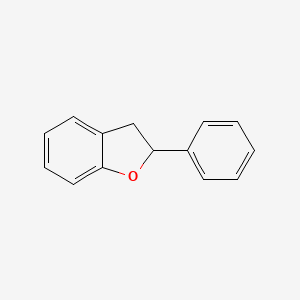

![5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13110655.png)
![7-Isopropyl-2,3-dihydro-1H-cyclohepta[b]pyrazine](/img/structure/B13110660.png)

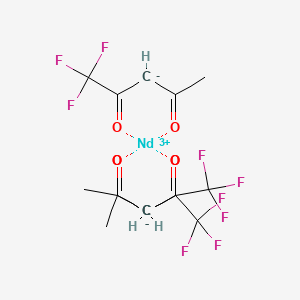
![tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate](/img/structure/B13110681.png)
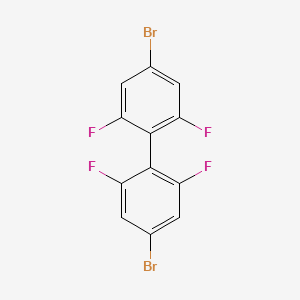
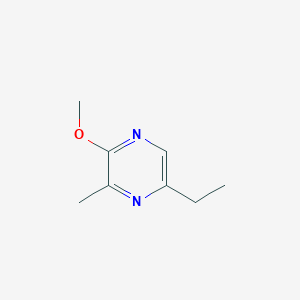
![1-O-tert-butyl 5-O-ethyl 4-[6-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]pyridin-3-yl]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13110699.png)

